Dimethyl pimelate-d4
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Overview
Description
Preparation Methods
Dimethyl pimelate-d4 is synthesized through the deuteration of Dimethyl pimelate. The synthetic route involves the esterification of pimelic acid with deuterated methanol under acidic conditions . The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities and may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Dimethyl pimelate-d4 undergoes various chemical reactions, including:
The major products formed from these reactions include pimelic acid-d4, alcohol derivatives, and substituted esters .
Scientific Research Applications
Dimethyl pimelate-d4 has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl pimelate-d4 involves its incorporation into drug molecules as a stable isotope. This incorporation allows for the precise quantitation of the drug’s pharmacokinetics and metabolic profiles . The deuterium atoms in this compound can alter the rate of metabolic reactions, providing insights into the drug’s behavior in biological systems . The molecular targets and pathways involved include various enzymes and metabolic pathways that interact with the labeled compound .
Comparison with Similar Compounds
Dimethyl pimelate-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Dimethyl pimelate: The non-deuterated form of this compound, used in similar applications but without the benefits of stable isotope labeling.
Dimethyl heptanedioate: Another ester of pimelic acid, used in various chemical syntheses.
Pimelic acid dimethyl ester: A synonym for Dimethyl pimelate, used interchangeably in chemical research.
The uniqueness of this compound lies in its ability to provide detailed insights into the pharmacokinetics and metabolic profiles of drugs due to its stable isotope labeling .
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
dimethyl 2,2,6,6-tetradeuterioheptanedioate |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i6D2,7D2 |
InChI Key |
SHWINQXIGSEZAP-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])C(=O)OC)C(=O)OC |
Canonical SMILES |
COC(=O)CCCCCC(=O)OC |
Origin of Product |
United States |
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